2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide
Description
The compound 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide features a pyrazolo[1,5-a]pyrazin-4-one core substituted at the 2-position with a 4-chlorophenyl group and at the 5-position with an N-(4-methylphenyl)acetamide moiety. The 4-chlorophenyl group enhances lipophilicity and binding affinity to hydrophobic enzyme pockets, while the 4-methylphenyl substituent on the acetamide nitrogen balances solubility and metabolic stability .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-14-2-8-17(9-3-14)23-20(27)13-25-10-11-26-19(21(25)28)12-18(24-26)15-4-6-16(22)7-5-15/h2-12H,13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTHXAYUKPHUKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide is a complex organic molecule with potential applications in medicinal chemistry. Its unique structure, characterized by a pyrazolo[1,5-a]pyrazine ring system and various functional groups, suggests diverse biological activities, particularly in the realm of kinase inhibition and antimicrobial properties.
Chemical Structure and Properties
- Molecular Formula : C22H19ClN4O
- Molecular Weight : Approximately 438.87 g/mol
- Chemical Structure : The compound features a chlorophenyl group and a pyrazolo[1,5-a]pyrazin moiety, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds containing the pyrazolo[1,5-a]pyrazine structure are often associated with kinase inhibition. Kinases are critical enzymes involved in various cellular processes, including cell signaling and metabolism. Hence, this compound may serve as a potential therapeutic agent for diseases where kinase activity is dysregulated, such as cancer and inflammatory disorders .
- Kinase Inhibition : The pyrazolo[1,5-a]pyrazine framework is known to interact with specific kinases. This interaction may inhibit their activity, thereby affecting downstream signaling pathways involved in cell proliferation and survival .
- Antimicrobial Activity : The presence of the amide and chlorophenyl groups suggests potential antimicrobial properties. Further studies are necessary to evaluate its efficacy against various bacteria and fungi .
Case Studies and Experimental Data
Several studies have explored the biological activities of similar compounds:
- Kinase Inhibitor Studies : A study on related pyrazolo[1,5-a]pyrazine derivatives demonstrated significant inhibitory effects on specific kinases involved in cancer progression. These findings suggest that our compound may exhibit similar properties .
- Antimicrobial Testing : Preliminary tests on structurally related compounds have shown promising results against Gram-positive bacteria. This indicates that our compound could be tested for its antimicrobial efficacy in future research .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H19ClN4O |
| Molecular Weight | 438.87 g/mol |
| Potential Applications | Anticancer, Antimicrobial |
| Known Biological Activities | Kinase inhibition |
Comparison with Similar Compounds
Molecular Properties and Physicochemical Parameters
The table below compares key molecular properties of the target compound with analogs from the evidence:
*Estimated values based on substituent contributions.
- Key Observations: The 4-ethoxyphenyl group in G419-0349 increases logP (3.50) compared to the target’s 4-methylphenyl (logP ~3.2), reflecting higher lipophilicity due to the ethoxy group . Alkyl vs. aryl substitutions (e.g., ethylphenyl in G419-0163 vs. chlorophenyl in the target) influence metabolic stability, with bulkier groups like ethylphenyl offering longer half-lives .
Pharmacological Activity and Target Selectivity
Acetamide derivatives are recognized for their enzyme inhibitory activity:
- MAO-B and AChE Inhibition: Compounds like N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide exhibit dual inhibitory activity against MAO-B and butyrylcholinesterase (BChE) (IC50 < 1 µM) . The target compound’s 4-chlorophenyl group may similarly enhance MAO-B affinity, while the 4-methylphenyl substituent could reduce off-target effects compared to bulkier analogs.
- Selectivity Trends : Substituents on the pyrazolo-pyrazine core influence selectivity. For example, N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo…]acetamide shows 50-fold selectivity for MAO-A over MAO-B (IC50 = 0.028 mM) . The target’s lack of an acetyloxy group may shift selectivity toward MAO-B or ChEs.
Q & A
Q. Table 1: Key Structural Data
| Technique | Key Findings | Reference |
|---|---|---|
| 1H NMR | NH (δ 13.30 ppm), aromatic protons (δ 7.58 ppm) | |
| X-ray | Triclinic crystal system, V = 987.25 ų, R factor = 0.041 |
What synthetic routes are commonly used to prepare this compound, and how are reaction conditions optimized?
Answer:
Synthesis involves multi-step reactions with careful optimization:
Cyclization of pyrazolo[1,5-a]pyrazine precursors with α-chloroacetamides .
Coupling reactions using catalysts (e.g., H₂SO₄) and solvents (ethanol/acetic acid) .
Purification via column chromatography for >95% purity .
Q. Table 2: Reaction Optimization Parameters
| Step | Solvent | Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Cyclization | Ethanol | H₂SO₄ | 80°C | 72% | |
| Coupling | Acetic acid | None | 60°C | 68% |
How can researchers resolve tautomeric forms (e.g., amine/imine) observed in NMR analysis?
Answer:
Tautomerism (e.g., 50:50 amine/imine ratio) is addressed via:
- Variable-temperature NMR to track equilibrium shifts .
- Solid-state X-ray to confirm dominant tautomer in crystals .
What methodological strategies are recommended for evaluating the compound’s pharmacological activity?
Answer:
- Enzyme inhibition assays (e.g., kinase targets) with IC₅₀ determination .
- In vitro cytotoxicity using cell lines (e.g., MTT assay) .
- Dose-response studies to validate activity trends .
Q. Table 3: Example Bioactivity Assay Design
| Assay Type | Target | Readout | Reference |
|---|---|---|---|
| Kinase inhibition | EGFR | IC₅₀ (nM) | |
| Cytotoxicity | HeLa cells | % Viability |
How can discrepancies in biological activity data between studies be addressed?
Answer:
- Standardize assay protocols (e.g., cell passage number, serum concentration) .
- Include positive/negative controls (e.g., doxorubicin for cytotoxicity) .
- Replicate experiments across labs to confirm reproducibility .
What analytical techniques ensure compound purity and stability during experiments?
Answer:
- HPLC with UV detection (λ = 254 nm) for purity assessment .
- Mass spectrometry (MS) to confirm molecular weight (e.g., m/z 411.88) .
- Stability studies under varying pH/temperature .
How can target engagement be validated in mechanistic studies?
Answer:
- Surface Plasmon Resonance (SPR) for binding affinity (KD) measurement .
- Molecular docking to predict binding modes in protein active sites .
- Knockout/knockdown models to confirm phenotypic dependency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
